molecular formula C11H11N5O B11700533 3-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11700533
M. Wt: 229.24 g/mol
InChI Key: OZAXXYQPKSCBEZ-NTUHNPAUSA-N
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Description

3-methyl-N’-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-methyl-N’-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with pyridine-2-carbaldehyde under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of an acid catalyst like p-toluenesulfonic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-methyl-N’-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-N’-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-methyl-N’-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide include:

The uniqueness of 3-methyl-N’-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

5-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H11N5O/c1-8-6-10(15-14-8)11(17)16-13-7-9-4-2-3-5-12-9/h2-7H,1H3,(H,14,15)(H,16,17)/b13-7+

InChI Key

OZAXXYQPKSCBEZ-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=N2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

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